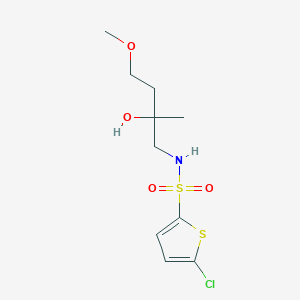

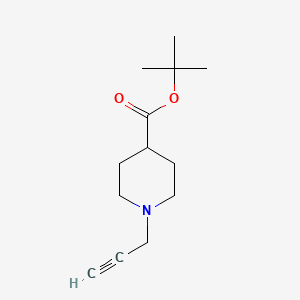

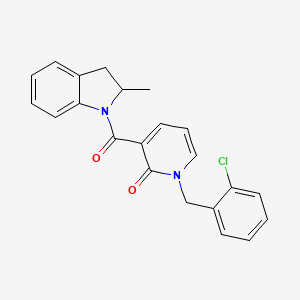

![molecular formula C24H24N2O3 B2889162 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide CAS No. 1396872-84-6](/img/structure/B2889162.png)

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where R is a substituent . The compound also contains an oxamide group, which is derived from oxalic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The tolyl group could be introduced into the compound through Williamson etherification or C-C coupling reactions . The oxamide group could be produced from hydrogen cyanide, which is oxidized to cyanogen and then hydrolyzed .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the biphenyl, tolyl, and oxamide groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para . The oxamide group has the formula (CONH2)2 .Chemical Reactions Analysis

The compound could participate in various chemical reactions. For instance, the tolyl group could act as a leaving group in nucleophilic substitutions . The oxamide group could undergo dehydration above 350 °C, releasing cyanogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the tolyl group is considered nonpolar and hydrophobic . The oxamide group is slightly soluble in water and soluble in ethanol .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

A novel one-pot synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, showcasing the utility of related compounds in organic synthesis. This methodology is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides, highlighting its potential for creating complex organic molecules (Mamedov et al., 2016).

Antioxidant and Antiproliferative Activities

Research into the antioxidant properties of related compounds has revealed significant activity. For instance, studies on the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with oxalamide derivatives, have shown potent in vitro inhibitory effects. These findings suggest the potential for developing novel antioxidant agents from oxalamide derivatives (Rooney et al., 1983).

DNA Binding and Catalytic Activities

Copper-catalyzed coupling reactions have been enhanced by N,N'-bis(thiophen-2-ylmethyl)oxalamide, demonstrating the compound's role in facilitating efficient Goldberg amidation. This indicates its potential as a catalyst in organic synthesis, particularly for aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Photoluminescence and Antiproliferative Activities

The synthesis and characterization of cadmium(II) substituted 4'-phenyl-terpyridine compounds have shown interesting photoluminescent properties and potent antiproliferative activities against various human carcinoma cell lines. This demonstrates the potential of oxalamide derivatives in the development of new photoluminescent materials and anticancer drugs (Li et al., 2020).

Novel Polymeric Antitumour Agent

The development of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-doxorubicin, a novel polymeric anticancer agent, showcases the application of oxalamide-related polymers in creating macromolecular therapeutics for cancer treatment. This highlights the importance of such compounds in the advancement of drug delivery systems and cancer therapy (Duncan, Coatsworth, & Burtles, 1998).

Mécanisme D'action

Target of Action

The primary targets of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide are currently unknown. This compound belongs to the class of oxalamides , which are prevalent in many biologically active molecules and pharmaceuticals . .

Mode of Action

Oxalamides are synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating h2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .

Biochemical Pathways

Oxalamides are prevalent in many biologically active molecules and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

Pharmacokinetics is defined by how a compound is absorbed, distributed, metabolized, and excreted (ADME), whereas pharmacodynamics measures the ability of a drug to interact with the intended target, leading to a specific effect within the body .

Result of Action

Some novel n,n-di-oxalamide derivatives have shown good antibacterial activities against gram-negative organism escherichia coli and gram-positive organisms staphylococcus aureus and bacillus subtilus .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-7-6-10-21(15-17)26-23(28)22(27)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRXCRVMZZMDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

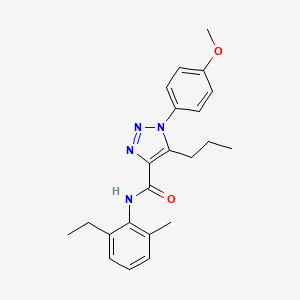

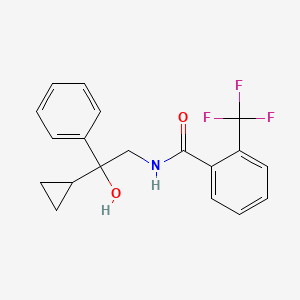

![N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889081.png)

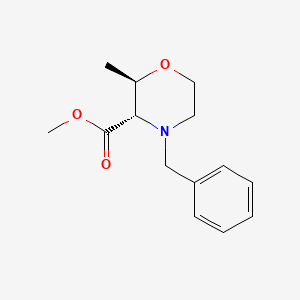

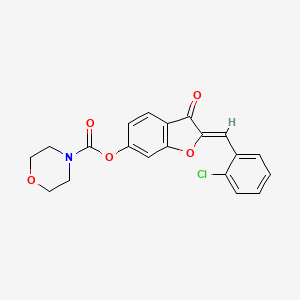

![1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2889088.png)

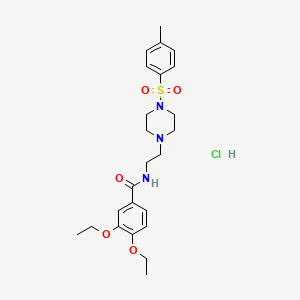

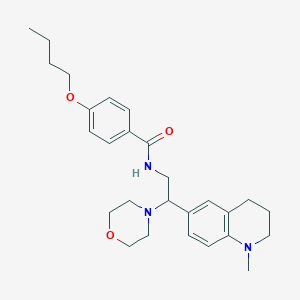

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)